pyrrolidines

Pyrrolidines are a class of heterocyclic organic compounds featuring a five-membered ring with four carbon atoms and one nitrogen atom. They play significant roles in various applications due to their unique chemical properties. Pyrrolidines are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. Their amine functionality allows for versatile reactivity, making them valuable in multistep reactions. Additionally, pyrrolidines exhibit good solubility in polar solvents, which enhances their utility in both laboratory and industrial settings. These compounds are also employed as catalysts and ligands due to their nitrogen atom's potential for coordination chemistry. In addition to their functional groups, the flexible structure of pyrrolidines can be easily modified, leading to a wide range of derivatives with specific properties tailored for different applications.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

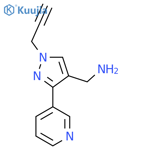

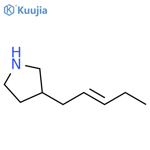

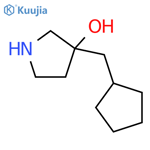

|

3-(Pent-2-en-1-yl)pyrrolidine | 1824814-55-2 | C9H17N |

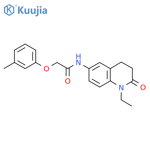

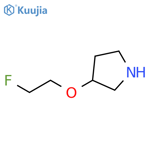

|

3-(2-fluoroethoxy)pyrrolidine | 1220172-58-6 | C6H12FNO |

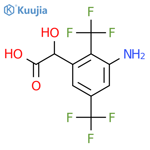

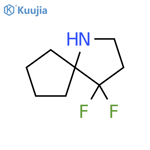

|

(3R)-3-(difluoromethyl)pyrrolidine | 1444103-50-7 | C5H9F2N |

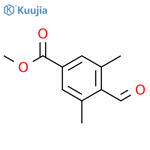

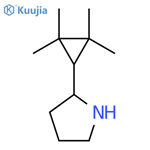

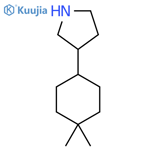

|

2-(2,2,3,3-tetramethylcyclopropyl)pyrrolidine | 1542479-78-6 | C11H21N |

|

(S)-2-(pyrrolidin-2-yl)ethanamine | 1309562-00-2 | C6H14N2 |

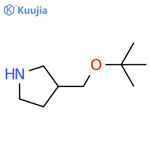

|

3-(tert-butoxy)methylpyrrolidine | 1247733-27-2 | C9H19NO |

|

3,3-Difluoro-2-methylpyrrolidine | 1547145-03-8 | C5H9F2N |

|

3-(cyclopentylmethyl)pyrrolidin-3-ol | 1496755-37-3 | C10H19NO |

|

4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride | 1557440-97-7 | C8H13F2N |

|

3-(4,4-dimethylcyclohexyl)pyrrolidine | 1341626-57-0 | C12H23N |

Gerelateerde literatuur

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Aanbevolen leveranciers

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten